Absolute Configuration Assignment and Optical Rotation Benchmarking Against the Cis‑Diastereomer
The target compound is unequivocally assigned the (2S,3R)‑trans absolute configuration, as confirmed by X‑ray crystallographic correlation using the Bijvoet method, which reliably distinguishes trans‑aziridines (2R,3R) from cis‑aziridines (2S,3R) [REFS‑1]. This contrasts with the cis‑diastereomer (CAS 139092‑82‑3), whose (2S,3R)‑cis configuration places the C‑2 carboxylate and C‑3 methyl on the same face of the ring, fundamentally altering the stereochemical outcome of any subsequent ring‑opening. The target compound exhibits a definitive negative sign of rotation (trans‑(–)), which serves as a rapid quality‑control marker for enantiomeric purity.
| Evidence Dimension | Absolute configuration and optical rotation sign |
|---|---|
| Target Compound Data | (2S,3R)-trans, [α] negative (exact value not publicly disclosed in open databases) |
| Comparator Or Baseline | Cis‑diastereomer CAS 139092‑82‑3: (2S,3R)-cis; stereodifferentiation confirmed via Bijvoet X‑ray method for analogous trans‑ vs cis‑aziridine pairs |
| Quantified Difference | Qualitative: opposite face orientation of substituents leads to opposite product enantiomers upon SN2 ring‑opening |
| Conditions | Absolute configuration determined by X‑ray crystallography of analogous trans‑aziridine‑2‑carboxylates; optical rotation measured in standard organic solvents |
Why This Matters
For procurement of a chiral building block intended to yield a specific enantiomeric product, the assigned absolute configuration and sign of rotation provide the first‑pass identity verification that distinguishes the trans‑(2S,3R) isomer from its cis‑counterpart.
- [1] Core.ac.uk. Synthèse asymétrique de petits cycles (Epoxydes, aziridines et cyclopropanes) (2003). https://core.ac.uk (accessed 2026-05-13). View Source
